

Undecyl 8-bromo octanoate: A Specialty Chemical Intermediate for Advanced Manufacturing

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Compound of Interest

Compound Name: *Undecyl 8-bromo octanoate*

Cat. No.: *B15551485*

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Application Notes and Protocols for Researchers and Drug Development Professionals

Undecyl 8-bromo octanoate is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a terminal bromine atom and a long-chain undecyl ester, provides two key points of reactivity. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the ester can undergo hydrolysis or transesterification. The long undecyl chain imparts significant lipophilicity, rendering it and its derivatives suitable for applications requiring solubility in nonpolar organic solvents or integration into lipid-based delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of **Undecyl 8-bromo octanoate** and its common precursor, Ethyl 8-bromo octanoate, are presented below for comparison. The properties of **Undecyl 8-bromo octanoate** are estimated based on its structure, as extensive experimental data is not readily available.

Property	Ethyl 8-bromo octanoate	Undecyl 8-bromo octanoate (Estimated)	Data Source
CAS Number	29823-21-0	2707440-34-2	[1][2][3]
Molecular Formula	C10H19BrO2	C19H37BrO2	[2][4]
Molecular Weight	251.16 g/mol	377.40 g/mol	[2][4]
Appearance	Colorless to light yellow liquid	Colorless to pale yellow oil	[2][5]
Boiling Point	267.1°C at 760 mmHg	> 300°C at 760 mmHg	[2]
Density	~1.194 g/cm³	~1.05 g/cm³	[2][6]
Solubility	Soluble in DMSO, Ethyl Acetate	Soluble in nonpolar organic solvents (e.g., hexanes, dichloromethane)	[7]

Applications in Manufacturing

Undecyl 8-bromo octanoate is a versatile building block for creating more complex molecules. Its primary applications lie in organic synthesis where it can be used to introduce an eight-carbon chain with a terminal functional group.

Key Application Areas:

- **Pharmaceutical Synthesis:** It serves as an intermediate in the synthesis of APIs.[3][8] The lipophilic undecyl chain can be advantageous for targeting lipid membranes or improving the pharmacokinetic profile of a drug. It is particularly useful for creating derivatives of heterocyclic compounds, which are prevalent in many biologically active molecules.[2][6]
- **Specialty Chemical Manufacturing:** The ability to introduce a long alkyl chain with a reactive handle makes it useful for synthesizing detergents, lubricants, and plasticizers.[2][6]
- **Agrochemical Development:** It can be used in the synthesis of novel pesticides, herbicides, and fungicides with potentially enhanced efficacy and modified environmental persistence.[3]

[\[8\]](#)

- Materials Science: The terminal bromine can be converted to other functional groups for the synthesis of monomers used in polymerization reactions to create materials with specific properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **Undecyl 8-bromoocanoate** and its subsequent use in a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of Undecyl 8-bromoocanoate

This two-step protocol involves the synthesis of the precursor, 8-bromoocanoic acid, followed by its esterification with undecyl alcohol.

Step 1: Synthesis of 8-bromoocanoic acid

This procedure is adapted from the synthesis of related bromo-acids.[\[7\]](#)[\[9\]](#)

Parameter	Value
Reactants	1,6-dibromohexane, Diethyl malonate, Sodium ethoxide
Solvent	Ethanol
Reaction Time	4-6 hours (Substitution), 8-12 hours (Hydrolysis & Decarboxylation)
Temperature	Reflux
Workup	Acidification, Extraction with ether, Drying over MgSO4
Purification	Distillation or recrystallization

Methodology:

- Prepare a solution of sodium ethoxide in absolute ethanol.

- To this solution, add diethyl malonate dropwise at room temperature.
- After stirring for 30 minutes, add 1,6-dibromohexane and heat the mixture to reflux for 4-6 hours.
- Cool the reaction mixture and add a solution of potassium hydroxide in water.
- Heat the mixture to reflux for 8-12 hours to facilitate hydrolysis and decarboxylation.
- Cool the mixture and acidify with concentrated HCl until the pH is ~1-2.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield crude 8-bromo octanoic acid.
- Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Step 2: Esterification of 8-bromo octanoic acid

This is a standard Fischer esterification reaction.[\[10\]](#)

Parameter	Value
Reactants	8-bromo octanoic acid, Undecyl alcohol, Sulfuric acid (catalyst)
Solvent	Toluene (to azeotropically remove water)
Reaction Time	3-5 hours
Temperature	Reflux
Workup	Neutralization with NaHCO ₃ , Extraction with ethyl acetate, Drying over MgSO ₄
Purification	Column chromatography

Methodology:

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 8-bromooctanoic acid and undecyl alcohol in toluene.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and collect the water that azeotropes off.
- Monitor the reaction by TLC until the starting acid is consumed.
- Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Undecyl 8-bromooctanoate**.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates a typical application of **Undecyl 8-bromooctanoate** as an electrophile in a substitution reaction to form Undecyl 8-azidoctanoate, a useful intermediate for click chemistry or reduction to an amine.

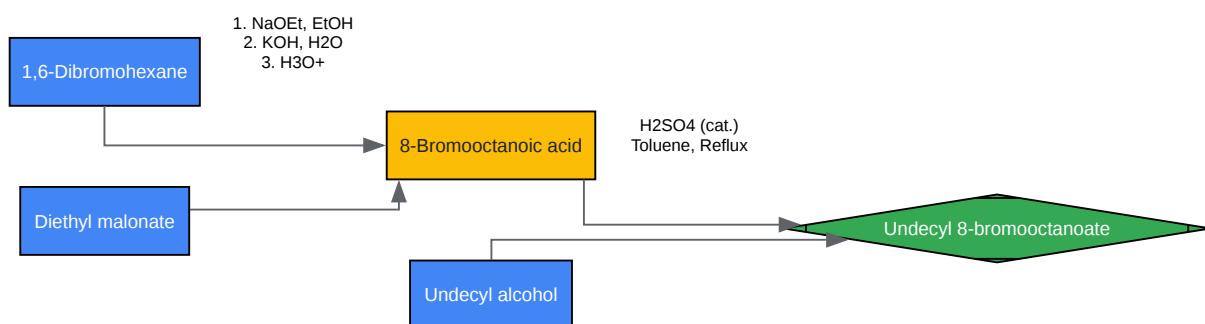
Parameter	Value
Reactants	Undecyl 8-bromooctanoate, Sodium azide
Solvent	Dimethylformamide (DMF)
Reaction Time	12-18 hours
Temperature	60-80°C
Workup	Dilution with water, Extraction with diethyl ether, Drying over Na ₂ SO ₄
Purification	Column chromatography

Methodology:

- Dissolve **Undecyl 8-bromoocanoate** in DMF in a round-bottom flask.
- Add an excess of sodium azide to the solution.
- Heat the reaction mixture to 60-80°C and stir for 12-18 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Undecyl 8-azidoocanoate.

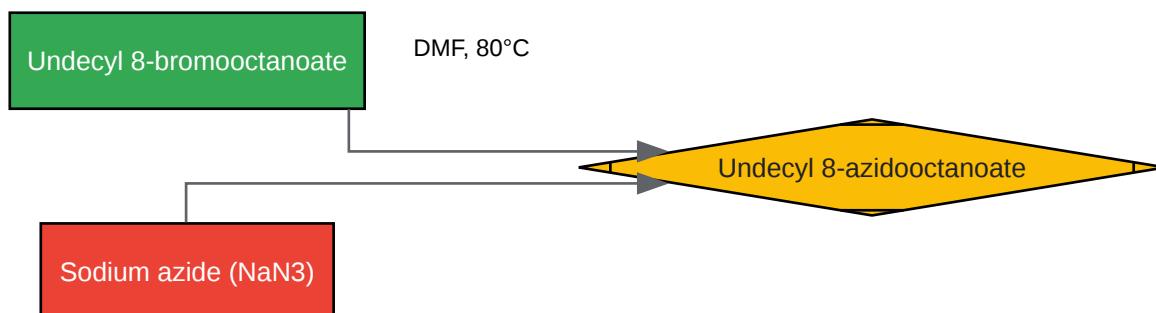
Visualizing the Chemistry

The following diagrams illustrate the synthesis and a key reaction of **Undecyl 8-bromoocanoate**.



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Caption: Synthetic pathway to **Undecyl 8-bromoocanoate**.

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Caption: Nucleophilic substitution on **Undecyl 8-bromoocanoate**.

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